molecular formula C9H11NO4 B14908984 2-hydroxy-N,4-dimethoxybenzamide

2-hydroxy-N,4-dimethoxybenzamide

Cat. No.: B14908984
M. Wt: 197.19 g/mol
InChI Key: DOROVEJBWMNQNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-hydroxy-N,4-dimethoxybenzamide can be synthesized through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. Another method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as a base and THF as a solvent .

Industrial Production Methods

Industrial production methods for benzamide derivatives often involve high-temperature reactions between carboxylic acids and amines. these methods may not be compatible with functionalized molecules . The use of ultrasonic irradiation and green solid acid catalysts can provide more efficient and environmentally friendly alternatives .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can be used to replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

2-hydroxy-N,4-dimethoxybenzamide has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-hydroxy-N,4-dimethoxybenzamide include:

Uniqueness

This compound is unique due to its specific functional groups, which may confer unique properties and activities compared to other benzamide derivatives. For example, the presence of both hydroxyl and methoxy groups may enhance its antioxidant activity .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-hydroxy-N,4-dimethoxybenzamide

InChI

InChI=1S/C9H11NO4/c1-13-6-3-4-7(8(11)5-6)9(12)10-14-2/h3-5,11H,1-2H3,(H,10,12)

InChI Key

DOROVEJBWMNQNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NOC)O

Origin of Product

United States

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